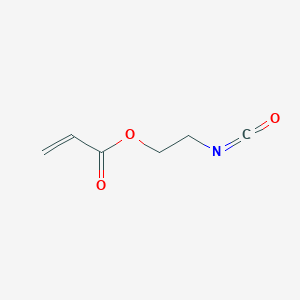

2-isocyanatoethyl acrylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanatoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNXHTDWGGVXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117229-85-3 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117229-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2075184 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13641-96-8 | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13641-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013641968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYLACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 2 Isocyanatoethyl Acrylate

Phosgene-Based Synthetic Pathways

The conventional and most commercially widespread method for synthesizing 2-isocyanatoethyl acrylate (B77674) involves the use of phosgene (B1210022) or its derivatives, such as triphosgene. rsc.org This approach has evolved from batch processes to more efficient continuous production systems, enhancing both yield and product consistency. karenz.jp

The synthesis is typically a multi-step process. A common laboratory-scale procedure involves the reaction of ethanolamine (B43304) with an acryloylating agent, followed by phosgenation. chemicalbook.com One documented method begins with the reaction of ethanolamine and 2-chloropropionyl chloride in a solvent like toluene (B28343) at elevated temperatures (around 90°C). chemicalbook.com This initial step forms an intermediate acrylate ester.

Below is a table detailing a representative laboratory-scale synthesis:

| Parameter | Details |

|---|---|

| Reagents | Toluene (250 mL), Ethanolamine (25 g, 0.41 mol), 2-Chloropropionyl chloride (56 g, 0.44 mol), Phosgene (80 g, 0.81 mol), Triethylamine (B128534) (50 g, 0.49 mol) |

| Conditions | Initial Step Temperature: 90°C; Final Stirring Temperature: 50°C |

| Duration | 90 minutes for dropwise addition, 6 hours post-phosgenation |

| Yield | 87% (55 g of product) |

Data sourced from a representative laboratory-scale procedure. chemicalbook.com

A principal by-product in this synthesis is 2-acryloyloxyethyl acrylate. chemicalbook.com This impurity arises from a Michael addition reaction between two acrylate groups of the monomer. Its formation is undesirable as it can impact the final polymer properties.

Several mitigation strategies are employed to minimize the generation of this and other by-products:

Temperature Control: Maintaining reaction temperatures below 95°C helps to suppress the Michael addition side reaction.

Rapid Reagent Removal: After the primary reaction, dissolved excess phosgene is swiftly removed by bubbling nitrogen gas through the mixture. chemicalbook.com

Use of Inhibitors: To prevent radical-induced polymerization of the acrylate groups during purification, stabilizers such as phenothiazine (B1677639) and 2,6-bis-t-butylhydroxytoluene are added to the reaction mixture. chemicalbook.com

Significant efforts have been directed towards optimizing the synthesis to maximize both yield and purity. The evolution from batch processing to continuous production methods by manufacturers like Resonac (formerly Showa Denko K.K.) represents a major leap in manufacturing efficiency and scalability. karenz.jp This shift not only improves the economic viability but also ensures higher product consistency.

Optimized protocols have reported yields exceeding 87%, with some specific reaction conditions achieving purities as high as 99.8%. The use of advanced analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR) to monitor the characteristic isocyanate (NCO) peak around 2270 cm⁻¹, allows for real-time tracking of reaction progress and fine-tuning of parameters to enhance purity. researchgate.net

Non-Phosgene Synthetic Approaches

While the phosgene route is dominant, concerns over the toxicity of phosgene have spurred research into alternative synthetic pathways. ionike.comresearchgate.net These methods, however, have not yet achieved widespread commercial adoption.

Research into phosgene-free synthesis explores a variety of alternative reagents and chemical transformations:

Carbamate (B1207046) Decomposition: A prominent non-phosgene route involves the synthesis of a carbamate precursor followed by thermal decomposition (cracking) to yield the isocyanate and an alcohol. researchgate.net This method avoids the use of chlorine chemistry. researchgate.net

Alternative Carbonylating Agents: Reagents like carbonyldiimidazole (CDI) can be used as a substitute for phosgene. For the related compound 2-isocyanatoethyl methacrylate (B99206), a synthesis has been described using CDI to convert an amino-functional precursor into the isocyanate. chemicalbook.com

Carbonylations: Other non-phosgene approaches include the reductive carbonylation of nitro-compounds or the oxidative carbonylation of amines, though these often involve toxic carbon monoxide and present other safety challenges. ionike.com

Patented Theoretical Pathways: Patent literature describes other potential, though not commercially proven, routes. One such example involves using dimethylol butanoic acid and isocyanate precursors, but specific yields are not reported.

When compared to the established phosgene-based methods, non-phosgene approaches currently face significant challenges in terms of efficiency, cost, and scalability.

| Parameter | Phosgene-Based Synthesis | Non-Phosgene Synthesis |

|---|---|---|

| Efficiency/Yield | High, with optimized processes reporting yields >87% to 99.8%. | Generally lower and less optimized. A route using CDI for a similar monomer reported a 64% yield. chemicalbook.com |

| Cost | Economically viable due to mature, large-scale continuous processes. karenz.jp | Significantly higher. Using carbonyldiimidazole can increase production costs by an estimated 40%. |

| Scalability | Excellent; well-established for large-scale continuous industrial production. karenz.jp | Limited; many methods are confined to batch processing, which hinders large-scale implementation. |

| Reagent Toxicity | Major drawback due to the use of extremely toxic phosgene. ionike.com | Primary advantage is the avoidance of phosgene, though alternative reagents (e.g., CO) can also be hazardous. ionike.com |

Challenges and Economic Viability in Non-Phosgene Synthesis

The development of non-phosgene synthesis routes for 2-isocyanatoethyl acrylate (IEA) is driven by the desire to avoid the use of highly toxic and corrosive phosgene. ionike.com While several alternative pathways exist, they present distinct challenges that influence their economic feasibility on an industrial scale.

A primary challenge lies in the efficiency and cost of the catalysts required. Many non-phosgene routes, such as those involving the thermal cracking of carbamates, depend on catalysts to achieve acceptable yields and reaction rates. researchgate.net The synthesis of N-substituted carbamates, key intermediates for isocyanates, often requires catalysts that can be expensive or may deactivate over time, necessitating regeneration or replacement and adding to operational costs. ionike.comresearchgate.net For example, while catalysts like zinc oxide and aluminum oxide have been evaluated for carbamate decomposition, finding a highly active, robust, and inexpensive catalyst remains a significant research focus. researchgate.net

Side reactions and purification complexities also pose significant hurdles. The thermal decomposition of carbamate precursors, for instance, must be carefully controlled to prevent unwanted secondary reactions that can lower the purity and yield of the final IEA product. researchgate.net The inherent reactivity of the IEA molecule, with both an isocyanate group and a polymerizable acrylate group, makes it prone to self-polymerization, especially at the elevated temperatures required for some synthetic steps. scbt.comjcia-bigdr.jp This necessitates complex and costly purification processes, often involving vacuum distillation with the addition of polymerization inhibitors, to isolate a high-purity product. prepchem.com

Table 1: Comparison of Challenges in Non-Phosgene Synthesis Routes for Isocyanates

| Synthesis Route | Key Challenges | Economic Viability Factors |

|---|---|---|

| Thermal Cracking of Carbamates | Catalyst efficiency and cost, high temperatures leading to side reactions, purification complexity. researchgate.net | Cost of carbamate precursor, catalyst lifespan, energy consumption. researchgate.net |

| Reductive Carbonylation of Nitro-compounds | Use of toxic carbon monoxide (CO), potential for explosion of CO and O₂ mixtures at high temperatures. ionike.com | Cost and safe handling of CO, catalyst performance. ionike.com |

| Oxidative Carbonylation of Amines | Similar challenges to reductive carbonylation regarding CO and O₂ handling. ionike.com | Catalyst development, process safety infrastructure. ionike.com |

| Reaction with Dimethyl Carbonate (DMC) | High cost of DMC, difficulty in separating the product from methanol (B129727) byproduct. ionike.com | Price of DMC, efficiency of purification/separation steps. ionike.comresearchgate.net |

| Direct Synthesis from CO₂ and Amines | CO₂ is stable and relatively inert, requiring active catalysts and specific reaction conditions to achieve good yields. researchgate.netresearchgate.net | Catalyst development, energy input, potential for CO₂ valorization. researchgate.netresearchgate.net |

Stabilization Techniques During Synthesis and Purification

The dual reactivity of this compound, stemming from its isocyanate and acrylate functionalities, makes it highly susceptible to premature polymerization and degradation, particularly under the conditions required for synthesis and purification. scbt.comjcia-bigdr.jp Effective stabilization is therefore critical to ensure high yield and purity.

Polymerization inhibitors are crucial additives used to prevent the spontaneous, radical-induced polymerization of the acrylate double bond. These compounds act as radical scavengers, terminating chain reactions before significant polymer formation can occur.

Commonly employed inhibitors for acrylates and methacrylates include phenolics and other specific compounds. For instance, phenothiazine and 2,6-bis-t-butylhydroxytoluene have been used to stabilize IEA during purification. chemicalbook.com In the synthesis of the related compound, 2-isocyanatoethyl methacrylate (IEM), phenothiazine was used as an inhibitor during concentration and vacuum distillation steps. prepchem.com The choice and concentration of the inhibitor are vital; it must be effective at the process temperatures without interfering with the final application of the monomer. Butylated hydroxytoluene (BHT) is another common stabilizer used for IEA and IEM. tcichemicals.comsigmaaldrich.com

Table 2: Common Polymerization Inhibitors for Acrylate Monomers

| Inhibitor | Chemical Family | Mechanism of Action | Typical Use |

|---|---|---|---|

| Phenothiazine | Phenothiazine | Radical scavenger | High-temperature stabilization during distillation and synthesis. prepchem.comchemicalbook.com |

| Hydroquinone (HQ) | Phenolic | Radical scavenger | General purpose inhibitor for monomer storage. scbt.com |

| 4-Methoxyphenol (MEHQ) | Phenolic | Radical scavenger | Commonly used for stabilizing acrylic monomers during storage and transport. |

| Butylated Hydroxytoluene (BHT) | Phenolic | Radical scavenger | Used as a stabilizer in commercial IEA and IEM products. tcichemicals.comsigmaaldrich.com |

Controlling reaction and purification conditions is as important as using chemical inhibitors for maintaining the stability of this compound.

Temperature is a primary factor. While heat is often necessary to drive the synthesis reactions, elevated temperatures significantly increase the rate of polymerization. scbt.com Polymerization can be violent, even explosive, for large quantities. scbt.com Therefore, synthesis and purification steps are often performed under carefully controlled temperature profiles. For example, viscous monomers may need to be heated to no more than 60°C for handling, and storage is recommended below 38°C. scbt.com Final purification is typically achieved via vacuum distillation, which lowers the boiling point and allows the IEA to be distilled at a lower temperature (e.g., 46°-47° C at 0.4 mm Hg), minimizing thermal stress and the risk of polymerization. prepchem.com

Presence of Contaminants can also compromise stability. IEA is incompatible with a wide range of substances, including strong acids, alkalis, alcohols, amines, and water, which can catalyze exothermic reactions with the isocyanate group. scbt.com Contact with polymerization initiators like peroxides, persulfates, iron, or rust must also be strictly avoided. scbt.com Therefore, using pure starting materials and ensuring the cleanliness of the reaction vessel are essential practices.

Exposure to Light , particularly UV radiation, can also initiate polymerization. scbt.com For this reason, reactions and storage should be conducted in a manner that excludes light. chemicalbook.com

Reaction Mechanisms and Kinetics of 2 Isocyanatoethyl Acrylate

Isocyanate Group Reactivity

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. The high electronegativity of oxygen and nitrogen creates a significant partial positive charge on the central carbon atom, making it a strong electrophile. researchgate.net This electrophilicity is the basis for its reactivity towards nucleophiles. wikipedia.org

Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines. researchgate.netwikipedia.org The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate group, with the hydrogen atom subsequently adding to the nitrogen. researchgate.net

The reaction between the isocyanate group of 2-isocyanatoethyl acrylate (B77674) and an alcohol (a compound with a hydroxyl group, -OH) results in the formation of a urethane (B1682113) linkage (-NH-C(=O)-O-). wikipedia.org This reaction is a cornerstone of polyurethane chemistry. kuleuven.benih.gov The mechanism is a nucleophilic addition where the oxygen from the alcohol attacks the isocyanate's central carbon. nih.gov

The reaction rate is influenced by the steric hindrance and electronic properties of both the alcohol and the isocyanate. Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be The uncatalyzed reaction can be slow, and its kinetics are complex, often appearing to be second-order but influenced by the self-association of alcohol molecules, especially at high concentrations. kuleuven.benih.gov

When 2-isocyanatoethyl acrylate reacts with a primary or secondary amine (a compound with an -NH2 or -NHR group), the product is a substituted urea (B33335) linkage (-NH-C(=O)-NH-). wikipedia.orgcommonorganicchemistry.com This reaction is typically much faster than the corresponding reaction with alcohols, as amines are generally stronger nucleophiles. The reaction proceeds readily at room temperature and usually does not require a catalyst. commonorganicchemistry.com The addition of the amine to the isocyanate group forms a stable urea bond, and if a diisocyanate is reacted with a diamine, long-chain polyurea polymers are formed. wikipedia.orggoogle.comresearchgate.net

To control the rate and selectivity of the isocyanate-hydroxyl reaction, various catalysts are employed. These catalysts can significantly accelerate the formation of urethane linkages, even at ambient temperatures. wernerblank.com They function by activating either the isocyanate or the hydroxyl group, facilitating the nucleophilic attack.

Common catalysts include organometallic compounds and tertiary amines. rsc.org Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective but are not always selective, as they can also catalyze side reactions like the reaction of isocyanates with water. wernerblank.comresearchgate.net Alternative catalysts, such as zirconium chelates, have been investigated for their increased selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com The choice of catalyst can significantly impact the reaction kinetics and the properties of the final polymer. rsc.org

| Catalyst Class | Examples | General Mechanism of Action |

|---|---|---|

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Forms a complex with the isocyanate and alcohol, facilitating the nucleophilic attack. Generally not selective and can catalyze reactions with water. wernerblank.comrsc.org |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Activates the hydroxyl group by forming a hydrogen-bonded complex, increasing its nucleophilicity. rsc.org |

| Metal Chelates | Zirconium Chelates | Activates the hydroxyl groups, showing high selectivity for the isocyanate-hydroxyl reaction over side reactions. wernerblank.com |

| Anionic Catalysts | Carboxylate, Phenolate, Alkoxide Anions | Reacts via a stepwise mechanism involving the formation of highly reactive alcoholate anions. rsc.org |

Nucleophilic Addition Reactions

Acrylate Group Reactivity

The acrylate portion of this compound contains a carbon-carbon double bond conjugated with a carbonyl group. This vinyl group is susceptible to addition reactions, most notably free-radical polymerization. atamanchemicals.com

Free-radical polymerization is a chain reaction method used to create polymers from vinyl monomers. nih.gov It proceeds through three main stages: initiation, propagation, and termination. nih.gov The process is started by a free-radical initiator, a molecule that can readily decompose into reactive radicals upon exposure to heat or light.

Initiation: This stage involves two steps. First, the initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN, or tri-n-butyl borane (B79455) oxide, TBBO) decomposes to form primary free radicals. nih.govnih.govresearchgate.net Second, this primary radical adds to the carbon-carbon double bond of the this compound monomer, creating a new, larger radical.

Propagation: The newly formed monomer radical attacks another monomer molecule, adding to it and regenerating the radical at the end of the growing chain. This process repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end). nih.gov

| Stage | Description |

|---|---|

| Initiation | A free-radical initiator (e.g., AIBN) decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain. nih.govresearchgate.net |

| Propagation | The radical at the end of the growing polymer chain repeatedly adds more monomer molecules, extending the chain. nih.gov |

| Termination | Two growing radical chains react by either combination or disproportionation to form stable, non-radical polymer molecules, ending the polymerization process. nih.gov |

The reactivity of the acrylate group in polymerization can be described by reactivity parameters such as the Q (reactivity) and e (polarity) values. For the closely related monomer 2-isocyanatoethyl methacrylate (B99206) (IEM), these values have been determined as Q = 0.89 and e = 0.60, indicating its propensity to copolymerize with other vinyl monomers. nih.gov These parameters are crucial for designing copolymers with specific compositions and properties. nih.gov

Photo-Initiated Crosslinking Mechanisms

The acrylate functionality of this compound allows it to undergo rapid polymerization upon exposure to ultraviolet (UV) radiation in the presence of a suitable photoinitiator. This process, known as photo-initiated crosslinking or UV curing, is a cornerstone of its application in coatings, inks, and adhesives. researchgate.netresearchgate.net

The mechanism is a free-radical chain polymerization process that can be divided into three primary stages:

Initiation: The process begins when a photoinitiator molecule (I) absorbs UV photons, causing it to cleave into two highly reactive radical species (R•). allnex.com These primary radicals then attack the carbon-carbon double bond of an acrylate group on an IEA molecule, initiating the polymerization chain. mdpi.com

Propagation: The newly formed monomer radical reacts with subsequent IEA molecules. The radical is transferred to the end of the growing chain with each addition, leading to the rapid formation of a long polymer chain. mdpi.com

Termination: The growth of the polymer chain ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation). Termination can also occur if a propagating radical reacts with a primary radical. mdpi.com

This rapid polymerization of the acrylate groups leads to the formation of a highly crosslinked, three-dimensional polymer network. researchgate.net The result is the near-instantaneous conversion of a liquid formulation into a solid, durable material. The entire process is exceptionally fast, often completing within seconds of UV exposure. nih.gov

Dual-Functional Reactivity in Hybrid Systems

The unique structure of IEA, featuring two distinct reactive moieties, makes it an ideal component for creating advanced hybrid materials and dual-cure systems. researchgate.netnih.gov The acrylate group can participate in free-radical polymerization, while the isocyanate group can undergo polyaddition reactions with nucleophiles such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. researchgate.netnih.gov This dual reactivity can be harnessed either sequentially or simultaneously to produce materials with tailored properties.

In dual-cure systems , an initial curing step is often triggered by UV light, which polymerizes the acrylate groups. This provides initial mechanical stability or "green strength." A secondary, often thermal, curing process then activates the isocyanate reaction. researchgate.netresearchgate.net For instance, the isocyanate groups can react with hydroxyl-functional polymers or oligomers in the formulation, creating urethane linkages that enhance the final properties of the material, such as toughness and adhesion, particularly in areas not reached by the UV light (shadow cure). researchgate.net

IEA is also instrumental in the synthesis of organic-inorganic hybrid materials . The isocyanate group can be used to covalently bond the molecule to the surface of inorganic materials like silica (B1680970) (SiO2) or titania (TiO2) nanoparticles, which typically possess surface hydroxyl groups. mdpi.comnih.gov Once the IEA is grafted onto the inorganic particle, its free acrylate group remains available to co-polymerize with other organic monomers. This process allows for the creation of nanocomposites where the inorganic phase is chemically integrated into the organic polymer matrix, leading to significant improvements in mechanical strength, thermal stability, and other physical properties. mdpi.com

Kinetic Studies of IEA Reactions

The study of the reaction kinetics of this compound is essential for controlling polymerization processes and tailoring the final properties of the resulting materials. Kinetic analysis typically focuses on the rates of conversion of both the acrylate and isocyanate functional groups under various conditions.

The kinetics of the photo-initiated polymerization of the acrylate group follow the general principles of free-radical polymerization. The rate of polymerization is dependent on several factors, including the concentration of the monomer, the efficiency and concentration of the photoinitiator, and the intensity of the UV radiation. nih.govradtech.org

The polymerization of multifunctional acrylates can exhibit complex kinetic behaviors, such as autoacceleration (a rapid increase in the polymerization rate at intermediate conversions) and autodeceleration (a sharp drop in the rate at high conversions). imaging.org Autoacceleration is attributed to a decrease in the termination rate as radical mobility becomes restricted in the gelling polymer network. Autodeceleration occurs when the propagation reaction becomes diffusion-controlled as the system approaches a glassy state. imaging.org

The fundamental reactions and their associated rate coefficients in a free-radical polymerization are outlined in the table below.

| Reaction Step | Description | General Rate Equation | Rate Coefficient |

|---|---|---|---|

| Initiator Decomposition | Photoinitiator (I) breaks down to form primary radicals (R•). | Rate = 2 * f * k_d * [I] | k_d (Decomposition rate coefficient) |

| Initiation | A primary radical reacts with a monomer (M) to start a chain. | Rate = k_i * [R•] * [M] | k_i (Initiation rate coefficient) |

| Propagation | The growing polymer chain adds monomer units. | Rate = k_p * [P•] * [M] | k_p (Propagation rate coefficient) |

| Termination | Two growing chains (P•) react to terminate. | Rate = k_t * [P•]^2 | k_t (Termination rate coefficient) |

Note: [I], [R•], [M], and [P•] represent the concentrations of initiator, primary radicals, monomer, and propagating polymer chains, respectively. 'f' is the initiator efficiency. mdpi.com

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of IEA reactions. It allows for the simultaneous and quantitative tracking of the conversion of both the acrylate and isocyanate groups. researchgate.netresearchgate.net

The consumption of the acrylate groups is monitored by the decrease in the absorbance of characteristic peaks, such as the C=C double bond twisting vibration at approximately 812 cm⁻¹ or the scissoring vibration around 1410 cm⁻¹. researchgate.netradtech.org The reaction of the isocyanate group (-NCO) is followed by the decay of its strong, sharp absorption band located at approximately 2271 cm⁻¹. researchgate.netresearchgate.net

By measuring the area of these peaks over time during the reaction, the fractional conversion of each functional group can be calculated. This data is crucial for understanding the interplay between the two curing mechanisms in dual-cure systems and for optimizing reaction conditions to achieve desired material properties.

| Functional Group | Chemical Formula | Characteristic FTIR Peak (cm⁻¹) | Reaction Monitored |

|---|---|---|---|

| Isocyanate | -NCO | ~2271 | Polyaddition (e.g., urethane formation) |

| Acrylate | -C=CH₂ | ~812 or ~1410 | Free-Radical Polymerization |

The rates of the reactions involving IEA are highly sensitive to the processing conditions.

Polymerization and Copolymerization Studies of 2 Isocyanatoethyl Acrylate

Homopolymerization of IEA

The homopolymerization of IEA involves the polymerization of the acrylate (B77674) group to form a linear polymer with pendant isocyanate groups. These isocyanate groups can then be used for post-polymerization modifications, such as crosslinking or grafting.

The conditions under which IEA is polymerized can significantly affect the properties of the resulting polymer. Key factors that have been investigated include the type of initiator, solvent, temperature, and monomer concentration.

Free radical polymerization is a common method for polymerizing IEA. Initiators such as 2,2'-azobisisobutyronitrile (AIBN) have been successfully used. researchgate.net The choice of solvent is critical to prevent unwanted side reactions of the highly reactive isocyanate group. Aprotic solvents are generally preferred to avoid reactions with the isocyanate moiety. The polymerization temperature also plays a significant role; higher temperatures can lead to faster polymerization rates but may also increase the likelihood of side reactions and cross-linking, resulting in insoluble polymers.

Controlling the architecture of poly(2-isocyanatoethyl acrylate) (PIEA) is essential for tailoring its properties for specific applications. Techniques for controlled radical polymerization, such as atom transfer radical polymerization (ATRP), have been explored to synthesize well-defined PIEA with controlled molecular weights and narrow molecular weight distributions. This level of control allows for the creation of various polymer architectures, including block copolymers and star polymers. The reactive pendant isocyanate groups can be strategically positioned along the polymer chain, enabling the design of functional materials.

Copolymerization with Various Monomers

Copolymerization of IEA with other monomers is a powerful strategy to incorporate the reactive isocyanate functionality into a variety of polymer backbones. This approach allows for the modification of the physical and chemical properties of the resulting copolymers. The isocyanate group typically remains intact during the radical copolymerization of the acrylate group, making it available for subsequent reactions.

The reactivity ratios of comonomers are crucial parameters that describe their relative reactivities in a copolymerization reaction. These ratios determine the composition and sequence distribution of the monomer units in the copolymer chain.

The copolymerization of IEA with common acrylic monomers like n-butyl acrylate (n-BA) and methyl methacrylate (B99206) (MMA) has been investigated to produce functional acrylic resins. The reactivity ratios for these systems provide insight into the copolymerization behavior. For the copolymerization of n-butyl acrylate with methyl methacrylate, the reactivity ratios have been reported, indicating that the chemoselectivities in both conventional and controlled radical copolymerization are similar. uni-bayreuth.de

Table 1: Reactivity Ratios for Copolymerization of IEA (M1) with n-Butyl Acrylate (M2) and Methyl Methacrylate (M2)

| Copolymer System | r1 (IEA) | r2 |

| IEA / n-Butyl Acrylate | 0.34 | 1.92 |

| IEA / Methyl Methacrylate | Data not available in search results | Data not available in search results |

The copolymerization of IEA with styrene (B11656) (St) allows for the introduction of isocyanate groups into polystyrene-based materials. The reactivity ratios for the copolymerization of styrene and n-butyl acrylate have been reported as r1(styrene) = 0.926 and r2(n-butyl acrylate) = 0.238 in conventional radical polymerization. frontiersin.org In another study, the reactivity ratios for styrene and 2-ethylhexyl acrylate were determined to be 0.10 and 0.175, respectively. frontiersin.org These values can provide an approximation of the copolymerization behavior of IEA with styrene, although specific data for the IEA-styrene system is needed for accurate prediction.

Table 2: Reactivity Ratios for Copolymerization of IEA (M1) with Styrene (M2)

| Copolymer System | r1 (IEA) | r2 (Styrene) |

| IEA / Styrene | Data not available in search results | Data not available in search results |

Compound Names

| Abbreviation | Full Name |

| IEA | This compound |

| PIEA | Poly(this compound) |

| AIBN | 2,2'-Azobisisobutyronitrile |

| ATRP | Atom Transfer Radical Polymerization |

| n-BA | n-Butyl Acrylate |

| MMA | Methyl Methacrylate |

| St | Styrene |

Incorporation of IEA into Polymer Backbones and Side Chains

This compound (IEA) is a bifunctional monomer containing both a reactive isocyanate group (-NCO) and a polymerizable acrylate group (CH₂=CH-COO-). biosynth.com This dual functionality allows for its versatile incorporation into polymeric structures, enabling the synthesis of functional polymers with tailored properties. IEA can be integrated into polymer architectures through two primary strategies: by forming part of the polymer backbone or by being attached as a pendant side chain.

The incorporation into the polymer backbone typically involves the reaction of the isocyanate group. For instance, IEA can react with diols or other difunctional molecules containing active hydrogen atoms (like diamines) in a step-growth polymerization to form polyurethanes or polyureas. The acrylate group remains intact along the polymer backbone, available for subsequent cross-linking reactions, often initiated by UV radiation.

More commonly, IEA is used to introduce functional side chains onto a pre-existing polymer or is incorporated during copolymerization. A significant application involves the surface modification of materials bearing hydroxyl groups, such as cellulose (B213188) nanocrystals (CNCs). acs.orgresearchgate.net The isocyanate moiety of IEA reacts covalently with the surface hydroxyls of CNCs, grafting the acrylate functionality onto the nanoparticle surface. acs.org This modification enhances the compatibility of the hydrophilic CNCs with hydrophobic acrylic polymer matrices and allows them to participate in polymerization, leading to composites with improved dispersion and mechanical strength. researchgate.net

In copolymerization, the acrylate group of IEA readily participates in free-radical polymerization with other vinyl monomers. This allows for the random or controlled placement of isocyanate groups along the polymer chain, which can then be used for post-polymerization modifications, such as cross-linking or grafting other molecules.

Synthesis of Copolymers with Controlled Composition

Achieving a controlled composition and architecture in copolymers containing IEA is crucial for tailoring the final material properties. Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are effective methods for this purpose. researchgate.netresearchgate.net These techniques allow for the synthesis of copolymers with predetermined molecular weights, low dispersity, and well-defined block, gradient, or random structures. researchgate.netrsc.org

The synthesis of a statistical copolymer of IEA with another acrylate or methacrylate monomer via RAFT polymerization would involve the careful selection of a suitable chain transfer agent, initiator, and solvent. The relative reactivity ratios of the comonomers are critical in determining the sequence distribution along the polymer chain. sapub.org For instance, studies on the copolymerization of acrylonitrile (B1666552) and ethyl 2-cyanoacrylate have demonstrated that controlled methods can produce copolymers with compositions similar to the monomer feed ratios. researchgate.net

By controlling the polymerization, it is possible to create block copolymers where one block contains the reactive isocyanate functionality from IEA, and the other block provides different properties (e.g., hydrophobicity, flexibility). This is achieved by sequential monomer addition, where the first block is polymerized, and then IEA is introduced to grow the second block. This level of control is essential for designing advanced materials for specific applications where the spatial arrangement of functional groups is key.

Synthesis of Urethane (B1682113) Acrylate Oligomers

Reaction of IEA with Polyols and Hydroxyl-Terminated Prepolymers

Urethane acrylate (UA) oligomers are key components in UV-curable coatings, inks, and adhesives, offering excellent performance characteristics. adhesion.kr The synthesis of these oligomers is primarily based on the reaction between an isocyanate and a hydroxyl group. This compound serves as a valuable reactant in this synthesis due to its dual functionality.

The typical synthesis involves reacting the isocyanate group of IEA with a hydroxyl-containing molecule. This can be a simple polyol (e.g., trimethylolpropane (B17298), polypropylene (B1209903) glycol) or a more complex hydroxyl-terminated prepolymer, such as a polyester (B1180765) polyol or a polyether polyol. nih.govtandfonline.combomar-chem.comuvebtech.com The reaction, often catalyzed by substances like dibutyltin (B87310) dilaurate, results in the formation of a urethane linkage (-NH-COO-), attaching the acrylate functionality of the IEA to the polyol or prepolymer backbone. nih.govtandfonline.comtandfonline.comresearchgate.net

For example, poly(alkyl urethane) acrylate oligomers (AUAOs) can be synthesized by first preparing a hydroxyl-terminated poly(alkyl acrylate) oligomer (HTPAAO) and then reacting it with IEA. tandfonline.comtandfonline.com The NCO group of IEA reacts with the terminal hydroxyl group of the HTPAAO, capping the prepolymer with a UV-curable acrylate group. The completion of the reaction can be monitored by Fourier-transform infrared (FT-IR) spectroscopy, tracking the disappearance of the characteristic NCO peak around 2270 cm⁻¹. tandfonline.comuvebtech.com

Impact of Oligomer Structure on Polymer Properties

The final properties of a UV-cured polymer are heavily dependent on the structure of the constituent urethane acrylate oligomer. arkema.com Key structural variables include the type of polyol used, the diisocyanate structure, the molecular weight, and the acrylate functionality (the number of acrylate groups per oligomer molecule).

Polyol Backbone: The choice of the polyol backbone is a primary determinant of the polymer's characteristics.

Polyester polyols generally impart good abrasion resistance, toughness, and high tear strength. researchgate.net

Polyether polyols typically provide greater flexibility, especially at low temperatures, along with improved hydrolytic stability. researchgate.net

Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol, into the backbone can create water-dispersible oligomers, though this may negatively impact properties like water sensitivity and chemical resistance in the cured product. radtech.org

Functionality and Crosslink Density: The number of acrylate groups on the oligomer dictates the crosslink density of the final cured polymer. Higher functionality leads to a more tightly crosslinked network, which generally results in increased hardness, modulus, scratch resistance, and chemical resistance, but often at the expense of flexibility and elongation. bomar-chem.comradtech.org

Molecular Weight: Higher molecular weight oligomers can enhance flexibility, but may also lead to higher viscosity in the uncured state. uvebtech.com

The relationship between oligomer structure and cured film properties is summarized in the table below.

| Structural Feature | Impact on Polymer Properties |

|---|---|

| Polyester Backbone | Increases hardness, abrasion resistance, and toughness. |

| Polyether Backbone | Increases flexibility, hydrolytic stability, and low-temperature performance. |

| High Acrylate Functionality | Increases crosslink density, leading to higher modulus, hardness, and chemical resistance, but lower elongation. radtech.org |

| Low Acrylate Functionality | Decreases crosslink density, resulting in a softer, more flexible polymer with higher elongation. radtech.org |

| Aliphatic Isocyanate Component | Provides good UV stability and non-yellowing characteristics, suitable for outdoor applications. adhesion.krbomar-chem.com |

| Aromatic Isocyanate Component | Contributes to hardness and toughness but is prone to yellowing upon UV exposure. |

Strategies for Low Viscosity Oligomer Synthesis

Viscosity is a critical parameter for uncured urethane acrylate formulations, especially for applications like inkjet printing and spray coatings, which require low-viscosity fluids. researchgate.net The high viscosity of many UA oligomers is primarily attributed to extensive hydrogen bonding between the urethane linkages. nagaseamerica.com Several strategies can be employed to synthesize lower viscosity oligomers.

Minimizing Urethane Content: One effective approach is to design the oligomer backbone with a single urethane group instead of the two or more found in conventional syntheses. This reduces the potential for hydrogen bonding and significantly lowers viscosity. nagaseamerica.com

Use of Low MW Polyols: Employing low molecular weight polyols can lead to lower viscosity oligomers. researchgate.net

Reactive Diluents: The most common industrial practice is to reduce the viscosity of a formulation by adding low-viscosity reactive diluents. These are typically monofunctional or difunctional acrylate monomers that copolymerize with the oligomer during curing, becoming part of the final polymer network. bomar-chem.comnagaseamerica.com However, high levels of reactive diluents can sometimes compromise the desirable properties imparted by the oligomer. nagaseamerica.com

One-Step Synthesis: A one-step synthesis using commercially available "Low Free" (LF) monomer oligomers, which have a narrower molecular weight distribution, can produce urethane acrylates with lower viscosity compared to those made via traditional direct or reverse synthesis methods. uvebtech.com

The effect of reactive diluents on a formulation's viscosity is demonstrated in the following conceptual data table.

| Oligomer Type | Monomer (Reactive Diluent) Content | Resulting Viscosity (Conceptual) |

|---|---|---|

| High Tg "Hard" Oligomer | 0% | Very High (>20,000 cP) |

| High Tg "Hard" Oligomer | 20% | High (~10,000 cP) |

| High Tg "Hard" Oligomer | 40% | Workable (~5,000 cP) uvebtech.com |

| Low Tg "Soft" Oligomer | 0% | Moderate (~6,000 cP) |

| Low Tg "Soft" Oligomer | 20% | Low (<5,000 cP) uvebtech.com |

| Low Tg "Soft" Oligomer | 40% | Very Low (<1,000 cP) uvebtech.com |

Photopolymerization and UV-Curing Mechanisms

Photopolymerization, or UV curing, is a process that uses high-intensity ultraviolet light to initiate a rapid chemical reaction that cross-links monomers and oligomers into a solid polymer. pstc.org Formulations based on IEA-derived urethane acrylates are designed specifically for this process.

The UV-curing mechanism for acrylate-based systems is predominantly a free-radical polymerization. researchgate.netpstc.org The process involves three main components: the urethane acrylate oligomer, a reactive diluent, and a photoinitiator. adhesion.krtandfonline.comtandfonline.com

Initiation: When the liquid formulation is exposed to UV radiation, the photoinitiator molecules absorb the light energy and decompose, generating highly reactive free radicals.

Propagation: These free radicals attack the carbon-carbon double bonds of the acrylate groups on the UA oligomers and reactive diluents. This initiates a chain reaction, where monomers and oligomers are rapidly linked together, forming a growing polymer chain.

Termination: The polymerization continues until the growing chains are terminated, typically by radical combination or disproportionation.

This entire process occurs in a fraction of a second, converting the liquid coating into a solid, durable, and highly crosslinked three-dimensional polymer network. researchgate.net The efficiency and speed of the cure depend on factors like the intensity of the UV light, the type and concentration of the photoinitiator, and the specific chemistry of the oligomer.

In some advanced systems, a "dual-cure" mechanism is employed. These formulations contain both UV-curable acrylate groups and thermally curable groups, such as the isocyanate functionality from unreacted IEA or a separate isocyanate component. researchgate.net The initial UV exposure polymerizes the acrylate groups, setting the film. A subsequent thermal curing step then initiates the reaction between the remaining isocyanate and hydroxyl groups. This dual-cure approach ensures complete polymerization, even in areas shadowed from the UV light, resulting in a more robust and fully crosslinked network with enhanced mechanical properties. researchgate.net

Advanced Polymerization Techniques

Beyond conventional free-radical photopolymerization, advanced techniques are being employed to synthesize well-defined polymers and complex architectures using IEA and related monomers. These methods offer greater control over molecular weight, architecture, and functionality.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org The process uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org

RAFT has been successfully used in the copolymerization of 2-isocyanatoethyl methacrylate (ICEMA), a monomer structurally very similar to IEA, with monomers like methyl methacrylate (MMA). researchgate.net These studies demonstrate that the isocyanate functionality remains intact during the RAFT process, making it available for subsequent post-polymerization modification. researchgate.net This "clickable" handle allows for the attachment of other molecules, such as alcohols or amines, to create graft or branched polymers. researchgate.net The versatility of RAFT makes it suitable for creating complex architectures like block copolymers and star polymers where the reactive isocyanate groups of IEA can be precisely placed. chemrxiv.orgmdpi.com

Table 2: Comparison of RAFT Polymerization with Conventional Free-Radical Polymerization

| Feature | Conventional Free-Radical Polymerization | RAFT Polymerization |

| Control over MW | Poor; statistically determined | Good; predetermined by [Monomer]/[CTA] ratio |

| Polydispersity (Đ) | Broad (Đ > 1.5) | Narrow (Đ ≈ 1.1–1.3) |

| Chain-end Control | No control; termination by coupling/disproportionation | "Living" chain ends with thiocarbonylthio group |

| Architectural Control | Limited (random copolymers) | High (block, graft, star polymers) |

| Reaction Components | Monomer, Initiator | Monomer, Initiator, RAFT Agent (CTA) |

"Click chemistry" refers to a class of reactions that are rapid, efficient, high-yielding, and tolerant of various functional groups. The reactive isocyanate group of IEA is an excellent candidate for click reactions, particularly the thiol-isocyanate reaction.

The reaction between a thiol (R-SH) and an isocyanate (R'-NCO) is a highly efficient click reaction that forms a thiocarbamate linkage. rsc.org This reaction can proceed rapidly under mild conditions, often catalyzed by a base like triethylamine (B128534) (NEt₃). acs.org This chemistry has been used to modify surfaces and synthesize functional polymers. For instance, polymers with pendant isocyanate groups can be readily functionalized by reacting them with a wide range of thiol-containing molecules. rsc.org

Furthermore, IEA itself has been used as a building block to create monomers for other click reactions. For example, it can be reacted with alcohol precursors to design specific monomers for subsequent nucleophilic thiol-ene click polymerizations. birmingham.ac.uk This approach allows for the synthesis of high-molecular-weight polymers like poly(ester-urethanes) at ambient temperature. birmingham.ac.uk The combination of IEA's acrylate group for chain-growth polymerization and its isocyanate group for click-type step-growth reactions opens up numerous possibilities for creating novel hybrid materials and complex network structures.

Functionalization and Derivatization of 2 Isocyanatoethyl Acrylate

Modification of Biomolecules and Biopolymers

The presence of abundant hydroxyl and amine groups on many natural polymers makes them prime candidates for modification with 2-isocyanatoethyl acrylate (B77674). Such modifications can alter their surface chemistry, improve their compatibility with other materials, and introduce new functionalities.

Cellulose (B213188) nanocrystals (CNCs) are renewable nanomaterials with high strength and stiffness. However, their inherent hydrophilicity limits their dispersion in nonpolar polymer matrices. Functionalization of the surface hydroxyl groups of CNCs with IEA can overcome this limitation by introducing reactive acryloyl groups. nih.govresearchgate.net

The reaction involves the isocyanate group of IEA forming a urethane (B1682113) linkage with the hydroxyl groups on the CNC surface. acs.org This surface modification enhances the hydrophobicity of the CNCs, leading to improved dispersibility in organic solvents. researchgate.netnih.gov The attached acrylate groups can then participate in subsequent polymerization reactions, allowing the CNCs to be covalently incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA). nih.govnih.gov This covalent bonding leads to enhanced stress transfer from the polymer matrix to the CNCs, resulting in composite materials with significantly improved mechanical properties, including increased tensile strength. nih.govnih.gov

Table 1: Effects of IEA Functionalization on Cellulose Nanocrystals (CNCs)

| Property | Unmodified CNCs | IEA-Modified CNCs | Reference |

| Surface Chemistry | Hydrophilic | Hydrophobic | researchgate.net |

| Dispersibility | Good in water, poor in organic solvents | Improved in organic solvents | researchgate.netnih.gov |

| Crystallinity Index | ~91.4% | ~76.5% | nih.gov |

| Tensile Strength of PMMA Composite (at 2 wt% CNC) | - | 104% increase compared to neat PMMA | nih.govnih.gov |

Linear sugar polymers, such as chitosan (B1678972) and dextran, possess reactive hydroxyl and/or amine groups that are amenable to derivatization with 2-isocyanatoethyl acrylate. This modification can introduce polymerizable groups onto the polysaccharide backbone, enabling the creation of novel hydrogels, graft copolymers, and other functional biomaterials.

In the case of chitosan, which has both hydroxyl and primary amine groups, the isocyanate group of IEA can react with either functionality to form urethane or urea (B33335) linkages, respectively. The primary amine groups are generally more nucleophilic than the hydroxyl groups, suggesting a preference for reaction at the amine site. This functionalization allows for the preparation of chitosan-based materials with tunable properties for applications in drug delivery and tissue engineering.

For dextran, a polysaccharide composed of glucose units, the abundant hydroxyl groups can be functionalized with IEA. This introduces acrylate moieties that can be subsequently polymerized to form dextran-based hydrogels or grafted with other polymers to create amphiphilic copolymers for self-assembly into nanoparticles.

L-Lactic acid oligomers and polycaprolactone (B3415563) (PCL) are biodegradable and biocompatible polyesters widely used in biomedical applications. The terminal hydroxyl groups of these polymers can be functionalized with this compound. This reaction introduces a polymerizable acrylate group at the end of the polymer chain, transforming them into macromonomers.

These resulting macromonomers can then be copolymerized with other vinyl monomers to create graft copolymers with a polyester (B1180765) backbone and side chains of a different polymer. This approach allows for the tailoring of the mechanical properties, degradation rates, and thermal characteristics of the original polyesters. For instance, grafting hydrophilic polymers onto a hydrophobic PCL backbone can alter its surface properties and biocompatibility.

β-Cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface. This structure allows it to form inclusion complexes with a variety of guest molecules, making it useful in drug delivery, catalysis, and separation technologies. The primary and secondary hydroxyl groups on the outer surface of β-cyclodextrin can be functionalized with this compound.

This modification attaches polymerizable acrylate groups to the β-cyclodextrin molecule. These functionalized cyclodextrins can then be polymerized or copolymerized to create cyclodextrin-containing polymers. These polymers retain the host-guest capabilities of β-cyclodextrin, allowing for the development of materials that can selectively bind and release small molecules in response to external stimuli.

Surface Functionalization and Grafting

The reactivity of the isocyanate group in this compound makes it a suitable coupling agent for modifying the surfaces of various inorganic materials, provided they have reactive surface groups like hydroxyls.

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties. For many applications, particularly in biological imaging and sensing, their surfaces need to be modified to improve their stability in aqueous solutions and to conjugate them with biomolecules.

While direct reaction of IEA with the native surfaces of some QDs might be challenging, a common strategy involves first capping the QDs with ligands that present hydroxyl or amine groups. These functional groups can then react with the isocyanate of IEA to attach a polymerizable acrylate group to the QD surface. Subsequent polymerization of these acrylate groups can encapsulate the QD in a polymer shell. This polymer coating can enhance the colloidal stability of the QDs, reduce their cytotoxicity, and provide further opportunities for bioconjugation.

Table 2: Potential Outcomes of IEA-Mediated Functionalization of Quantum Dots

| Feature | Before Functionalization | After IEA-Mediated Polymer Shell Formation |

| Surface | Often hydrophobic (native ligands) | Can be tailored to be hydrophilic |

| Stability | Prone to aggregation in biological media | Enhanced colloidal stability |

| Bioconjugation | Limited options | Polymer shell provides sites for conjugation |

Grafting onto Inorganic Substrates

The modification of inorganic substrate surfaces with polymer chains is a critical strategy for developing advanced composite materials with tailored properties. This compound (IEA) is a valuable monomer for this purpose due to its dual functionality. The highly reactive isocyanate group can form a covalent bond with the surface of inorganic materials, while the acrylate group is available for subsequent polymerization.

The process of attaching polymer chains to a surface can be broadly categorized into two main methods: "grafting to" and "grafting from".

"Grafting to" : This method involves the synthesis of polymer chains with reactive end-groups, which then react with a substrate to form the graft. In the context of IEA, a polymer or oligomer containing hydroxyl or amino groups could be reacted with an IEA-functionalized surface. Conversely, polymers synthesized from IEA, possessing a terminal isocyanate group (if polymerization is carefully controlled), could be attached to inorganic surfaces rich in hydroxyl groups, such as silica (B1680970) or titania. mdpi.com

"Grafting from" : This approach involves immobilizing an initiator on the inorganic surface, from which monomers are then polymerized. IEA can be used to anchor initiating sites. For example, the isocyanate group of IEA can react with surface hydroxyls on silica particles. The now surface-bound acrylate group can then participate in a free-radical polymerization with other monomers in solution, creating a dense layer of polymer chains covalently bound to the inorganic core. researchgate.net

This surface functionalization can dramatically alter the properties of the inorganic material, improving its dispersion in polymer matrices, altering its surface energy, and introducing new functionalities.

Synthesis of Advanced Monomers and Macromonomers

The unique bifunctional nature of this compound, possessing both a polymerizable acrylate group and a highly reactive isocyanate group, makes it an ideal building block for the synthesis of a wide array of complex and functional monomers.

Amino-Functionalized (Meth)acrylate Monomers

The direct synthesis of amino-functionalized (meth)acrylate monomers is challenging because primary and secondary amines can undergo an undesired Michael addition reaction with the acrylate double bond. beilstein-journals.org To circumvent this, a protection strategy is often employed using IEA as a starting material.

A notable method involves the reaction of 2-isocyanatoethyl (meth)acrylate with a protecting alcohol, such as 1-bromo-2-methylpropan-2-ol, to form a bromo-tert-butyloxycarbonyl (Br-t-BOC) protected amino monomer. beilstein-journals.org This reaction proceeds by the addition of the alcohol's hydroxyl group across the isocyanate's N=C bond, forming a stable urethane linkage. The resulting monomer contains a protected amino group that is stable during free-radical polymerization. beilstein-journals.org

After polymerization, the Br-t-BOC protecting group can be removed through solvolysis, yielding a polymer with protonated free amino side groups. beilstein-journals.org This synthetic route provides access to well-defined poly((meth)acrylates) with primary amine functionality, which are valuable for applications such as epoxy resin hardening. beilstein-journals.org

| Reactant 1 | Reactant 2 | Resulting Monomer | Key Feature |

|---|---|---|---|

| 2-Isocyanatoethyl (meth)acrylate | 1-Bromo-2-methylpropan-2-ol | 2-((1-bromo-2-methylpropan-2-yl)oxycarbonylamino)ethyl (meth)acrylate | Contains a Br-t-BOC protected amino group, enabling polymerization without side reactions. |

Designing Monomers with Internal Urethane Moieties

The isocyanate group of IEA reacts efficiently with hydroxyl and amino groups to form stable urethane or urea linkages, respectively. This reaction is widely exploited to design novel monomers and oligomers with internal urethane moieties, which can enhance properties such as thermal stability, mechanical strength, and adhesion.

For instance, reacting IEA with molecules containing hydroxyl or amine functionalities, such as α-aminocaprolactam or various diols, leads to the formation of new, more complex monomers. researchgate.net The reaction with α-aminocaprolactam yields 2-[3-(2-oxoazepin-3-yl)ureido]ethyl (meth)acrylate, a monomer capable of forming strong hydrogen bonds. researchgate.net

Furthermore, poly(methyl urethane) acrylate oligomers can be synthesized by reacting a methyl acrylate oligomer (prepared using a hydroxyl-functional chain transfer agent like 2-mercaptoethanol) with 2-isocyanatoethyl methacrylate (B99206). nih.govresearchgate.net This process introduces urethane groups into the polymer backbone, improving the thermal behavior of the resulting material, making it suitable for UV-curable coatings, inks, and adhesives. nih.govsigmaaldrich.com Dendritic urethane-acrylate monomers can also be synthesized using a triisocyanate core, which imparts a high degree of crosslinking capability. mdpi.com

| IEA Derivative | Co-reactant | Resulting Structure/Monomer | Reference |

|---|---|---|---|

| 2-Isocyanatoethyl (meth)acrylate | α-Aminocaprolactam | 2-[3-(2-Oxoazepin-3-yl)ureido]ethyl (meth)acrylate | researchgate.net |

| 2-Isocyanatoethyl methacrylate | Hydroxyl-terminated methyl acrylate oligomer | Poly(methyl urethane) acrylate oligomer | nih.govresearchgate.net |

| This compound | 2,2-Dihydroxymethyl butanoic acid | Acid-functional urethane acrylate monomer | google.com |

Preparation of Water-Soluble Quaternary Ammonium (B1175870) Salts from IEA Derivatives

IEA serves as a precursor for creating specialized monomers that can be converted into water-soluble quaternary ammonium salts. These materials are of interest for various applications, including coatings and adhesion promoters.

A specific synthetic pathway involves the reaction of 2,2-dihydroxymethyl butanoic acid with two moles of this compound. google.com This reaction caps (B75204) the two hydroxyl groups of the butanoic acid with the IEA molecules, forming a new monomer that contains two acrylate groups, two urethane linkages, and a carboxylic acid group. The presence of the carboxylic acid makes this monomer soluble in water. google.com

This water-soluble, acid-functional urethane acrylate monomer can be further reacted with a tertiary amine, such as triethylamine (B128534), to produce a water-soluble quaternary ammonium salt. google.com This quaternization reaction neutralizes the carboxylic acid, forming a salt that exhibits enhanced water solubility and unique properties desirable for various formulations. google.com

Advanced Characterization Techniques in Research on 2 Isocyanatoethyl Acrylate Systems

Spectroscopic Analysis for Structure Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of IEA, offering non-destructive methods to confirm its chemical structure and to follow the progress of polymerization in real-time.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the key functional groups within the 2-isocyanatoethyl acrylate (B77674) monomer and for monitoring their conversion during polymerization reactions. The FT-IR spectrum of IEA is distinguished by strong, characteristic absorption bands that serve as markers for its unique bifunctional structure.

The most prominent of these is the sharp, intense absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the 2250–2285 cm⁻¹ region. researchgate.net The presence of this peak is a definitive indicator of the isocyanate functionality.

Simultaneously, the acrylate portion of the molecule gives rise to several characteristic peaks. The carbonyl (C=O) stretching vibration of the ester group is observed as a strong band around 1720-1730 cm⁻¹. spectroscopyonline.com The carbon-carbon double bond (C=C) of the vinyl group, which is consumed during polymerization, is identified by its stretching vibration, often seen near 1637 cm⁻¹. thermofisher.comazom.com The disappearance of this C=C bond signal is a direct measure of the extent of the polymerization reaction. thermofisher.com

During reaction monitoring, such as the formation of urethanes or the polymerization of the acrylate group, FT-IR spectroscopy allows researchers to track the decrease in the intensity of the reactant peaks (e.g., the -NCO peak or the C=C peak) and the simultaneous appearance or increase of product-related peaks, providing a clear picture of the reaction's progress. researchgate.netthermofisher.com

Interactive Table: Characteristic FT-IR Absorption Bands for 2-Isocyanatoethyl Acrylate

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250–2285 | Confirms presence of isocyanate group; intensity decreases during urethane (B1682113) reactions. researchgate.net |

| Ester Carbonyl (C=O) | Stretch | ~1720-1730 | Confirms presence of the acrylate ester group. spectroscopyonline.com |

| Acrylate Vinyl (C=C) | Stretch | ~1637 | Confirms presence of the polymerizable double bond; intensity decreases during polymerization. thermofisher.comazom.com |

| Ester C-O | Stretch | ~1147-1191 | Part of the ester fingerprint region. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a powerful method for the definitive structural elucidation of this compound. enfist.siresearchgate.netweebly.com It provides detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecule's connectivity. enfist.sicore.ac.uk

In the ¹H NMR spectrum of IEA, distinct signals correspond to each unique proton in the molecule. The vinyl protons of the acrylate group typically appear as a set of multiplets in the range of 5.8 to 6.5 ppm. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain present as triplets, with the one adjacent to the ester oxygen appearing further downfield (at a higher ppm value) than the one adjacent to the isocyanate group due to the differing electronic environments.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. libretexts.org The spectrum shows distinct peaks for the carbonyl carbon of the ester, the carbons of the vinyl group, the isocyanate carbon, and the two methylene carbons of the ethyl bridge. The chemical shift of each carbon provides evidence for its bonding and functional group. For instance, sp²-hybridized carbons (like those in the C=C and C=O groups) resonate at lower fields (110-220 ppm) compared to sp³-hybridized carbons (0-90 ppm). libretexts.org

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton(s) | Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| =CH₂ | Vinyl | 5.8 - 6.0 | Multiplet |

| =CH- | Vinyl | 6.0 - 6.2 | Multiplet |

| =CH₂ | Vinyl | 6.3 - 6.5 | Multiplet |

| -O-CH₂- | Methylene (adjacent to ester) | ~4.3 | Triplet |

| -NCO-CH₂- | Methylene (adjacent to isocyanate) | ~3.6 | Triplet |

Note: Exact chemical shifts can vary depending on the solvent and instrument. compoundchem.com

Real-Time Infrared (RT-IR) spectroscopy is a specialized technique used to monitor the kinetics of rapid reactions, particularly the photopolymerization of acrylate monomers. researchgate.net This method allows for the in-situ tracking of monomer conversion as a function of time during UV exposure. researchgate.netresearchgate.net

For IEA-based systems, RT-IR focuses on the characteristic infrared absorbance bands of the acrylate group that are consumed during the polymerization process. The disappearance of the acrylate C=C double bond, often monitored at the ~1637 cm⁻¹ band or a C-H deformation band around 810 cm⁻¹, is directly proportional to the degree of monomer conversion. thermofisher.comutexas.edu

By collecting a series of IR spectra in rapid succession (on the order of milliseconds to seconds) during the photopolymerization event, a kinetic profile can be constructed. utexas.edu This data allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp) and the final monomer conversion. researchgate.netresearchgate.net The technique is highly effective for studying the influence of variables like light intensity, photoinitiator concentration, and temperature on the curing process of IEA-containing formulations. researchgate.net

Chromatographic Techniques for Molecular Weight and Purity Assessment

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of the IEA monomer and, more importantly, for characterizing the polymers it forms.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. mtoz-biolabs.cominfinitalab.comshimadzu.com This method separates polymer molecules based on their hydrodynamic volume, or size in solution. aimplas.net

In a GPC analysis, a solution of the IEA-based polymer is passed through a column packed with a porous gel. mtoz-biolabs.com Larger polymer chains cannot enter the pores of the gel and thus travel a shorter path, eluting from the column more quickly. infinitalab.com Smaller chains can diffuse into the pores, increasing their path length and causing them to elute later. youtube.com

By calibrating the instrument with polymer standards of known molecular weights, the elution time of the sample can be correlated to its molecular weight. shimadzu.comaimplas.net The output from the GPC detector provides a distribution curve from which important values can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Thermal Analysis of IEA-Based Polymers

Thermal analysis techniques are used to measure the physical and chemical properties of IEA-based polymers as a function of temperature. These methods are critical for understanding the material's thermal stability, glass transition temperature, and decomposition behavior. advanced-emc.comtainstruments.com

Key thermal analysis techniques include:

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and a reference as they are subjected to a controlled temperature program. advanced-emc.com This technique is highly effective for determining the glass transition temperature (Tg) of amorphous or semi-crystalline IEA-based polymers, which signifies the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com DSC can also identify melting points (Tm) and crystallization events, as well as measure the enthalpy of reactions like curing. advanced-emc.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. advanced-emc.com For polymers made from IEA, TGA is used to determine their thermal stability and decomposition profile. The resulting data shows the temperatures at which the polymer begins to degrade and the percentage of mass lost at each stage, providing crucial information about the material's upper service temperature and degradation mechanism.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. In the study of polymers containing this compound, DSC is employed to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as to analyze polymerization and curing reactions.

The glass transition temperature is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on a DSC thermogram. For poly(alkyl urethane) acrylate oligomers synthesized using 2-isocyanatoethyl methacrylate (B99206), a related compound, DSC is a key characterization technique. The Tg is influenced by factors such as the chemical structure of the polymer backbone, the degree of crosslinking, and the presence of different functional groups. For instance, polymers with rigid backbones and strong intermolecular forces, such as those introduced by urethane linkages, tend to have higher Tg values.

In some copolymer systems, the individual glass transitions of the constituent polymers may be observed, indicating phase separation. For example, in certain polyurethane/polyacrylate systems, two distinct Tgs have been noted—a lower one corresponding to the polyurethane component and a higher one for the polyacrylate component. Conversely, the absence of a distinct Tg in a specific temperature range, as was observed in copolymers of a phosphorus-containing acrylate and methyl methacrylate between 30 and 180 °C, can also provide important structural information.

DSC can also be used to study the kinetics of polymerization. The exothermic peak observed during a DSC scan of a reactive system can be integrated to determine the heat of polymerization, which is proportional to the degree of conversion. This method has been applied to investigate the polymerization and copolymerization activity of various dimethacrylate monomers.

Below is a table illustrating typical glass transition temperatures for different polymer systems, providing context for the expected thermal behavior of materials derived from this compound.

Table 1: Representative Glass Transition Temperatures (Tg) of Various Polymers Measured by DSC

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Polyurethane Elastomer (Clear Flex 75) | 2 |

| Castor Oil-Based UV-Cured Polyurethane Acrylates | 32–48 |

| Poly(methyl methacrylate) (PMMA) | ~105 |